molecular formula C19H17ClN2O2 B12604429 Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-36-4

Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-

Cat. No.: B12604429
CAS No.: 648420-36-4
M. Wt: 340.8 g/mol
InChI Key: YGXCBFYKMUUXQP-UHFFFAOYSA-N
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Description

Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- is a complex organic compound with a unique structure that combines a urea moiety with both a chlorophenyl and a hydroxy-naphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of 2-(2-chlorophenyl)ethylamine with 7-hydroxy-1-naphthalenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the naphthalenyl ring can be oxidized to form a ketone.

    Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the chlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets. The hydroxy group on the naphthalenyl ring can form hydrogen bonds with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(2-chlorophenyl)-N’-ethyl-
  • Urea, N-(4-chlorophenyl)-N’-(2-phenylethyl)-
  • Urea, N-[(4-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)-

Uniqueness

Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- is unique due to the presence of both a chlorophenyl and a hydroxy-naphthalenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

648420-36-4

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

1-[2-(2-chlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C19H17ClN2O2/c20-17-6-2-1-4-14(17)10-11-21-19(24)22-18-7-3-5-13-8-9-15(23)12-16(13)18/h1-9,12,23H,10-11H2,(H2,21,22,24)

InChI Key

YGXCBFYKMUUXQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)NC2=CC=CC3=C2C=C(C=C3)O)Cl

Origin of Product

United States

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